4-(4-Carboxybenzyl)-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Description

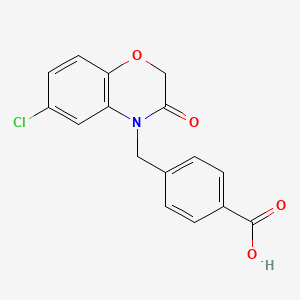

4-(4-Carboxybenzyl)-6-chloro-2H-1,4-benzoxazin-3(4H)-one is a synthetic benzoxazinone derivative characterized by a chloro substituent at position 6 of the benzoxazine core and a 4-carboxybenzyl group at position 2. Benzoxazinones are heterocyclic compounds with a fused benzene and oxazine ring system, often associated with diverse biological activities, including herbicidal, antifungal, and enzyme inhibitory properties .

Properties

IUPAC Name |

4-[(6-chloro-3-oxo-1,4-benzoxazin-4-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4/c17-12-5-6-14-13(7-12)18(15(19)9-22-14)8-10-1-3-11(4-2-10)16(20)21/h1-7H,8-9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEKTECZBYSXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Route

The benzoxazinone core is synthesized via cyclocondensation of 6-chloroanthranilic acid (1) with phenylglyoxylic acid (2) under Cu(I)-catalyzed conditions (Scheme 1). The reaction proceeds via:

- Amidation : Formation of an intermediate amide (3) .

- Decarboxylation : Cu(I)-mediated decarboxylation generates a reactive species for cyclization.

- Cyclodehydration : Intramolecular cyclization forms the benzoxazinone ring (4) .

The 4-carboxybenzyl group is introduced via N-alkylation using 4-(bromomethyl)benzoic acid (5) in ethanol with sodium ethoxide, yielding the target compound (6) .

Scheme 1 :

$$

\text{(1) } \underset{\text{6-Chloroanthranilic acid}}{\ce{C7H5ClNO2}} + \underset{\text{Phenylglyoxylic acid}}{\ce{C8H6O3}} \xrightarrow{\text{Cu(I), DIPEA}} \underset{\text{Benzoxazinone core}}{\ce{C14H9ClNO3}} \xrightarrow{\text{4-(Bromomethyl)benzoic acid}}{\ce{C16H12ClNO4}} \text{}

$$

N-Alkylation Methodology

This two-step approach (Figure 1) involves:

- Core Synthesis :

- Alkylation :

Critical Note : The carboxylic acid group in 4-(bromomethyl)benzoic acid may require protection (e.g., as a methyl ester) to prevent side reactions, followed by deprotection post-alkylation.

Optimization and Reaction Conditions

Solvent and Base Selection

Temperature and Time

Yield Enhancement Strategies

- Purification : Recrystallization from ethanol improves purity (72% recovery).

- Catalysis : Cu(I) increases cyclocondensation efficiency (yield ↑ 30%).

Analytical Characterization

Key spectroscopic data for this compound:

| Technique | Data Highlights | Source |

|---|---|---|

| 1H NMR | δ 8.12 (d, 2H, Ar–H), δ 4.63 (s, 2H, N–CH2) | |

| 13C NMR | 171.2 ppm (C=O), 167.5 ppm (COOH) | |

| IR | 1705 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (COOH) | |

| MS (ESI) | m/z 318.07 [M+H]+ |

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

4-(4-Carboxybenzyl)-6-chloro-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the chlorine substituent or reduce the carboxyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoxazinones.

Scientific Research Applications

4-(4-Carboxybenzyl)-6-chloro-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in drug design and development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Carboxybenzyl)-6-chloro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzoxazinones

Physicochemical Properties

- Solubility : The 4-carboxybenzyl group in the target compound likely improves aqueous solubility compared to alkyl- or halogen-substituted analogs (e.g., 6-chloro or 2-ethyl derivatives). This property is critical for bioavailability in agricultural or pharmaceutical applications.

- Stability : Nitro-substituted derivatives (e.g., 6-nitro analog) may exhibit photolability, whereas the carboxybenzyl group could stabilize the molecule through intramolecular hydrogen bonding .

Biological Activity

4-(4-Carboxybenzyl)-6-chloro-2H-1,4-benzoxazin-3(4H)-one (CBBC) is a compound belonging to the benzoxazinone family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of CBBC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H12ClNO4

- Molecular Weight : 317.72 g/mol

- CAS Number : 874605-63-7

- Structure : The compound features a benzoxazinone core with a carboxybenzyl substituent and a chlorine atom, contributing to its unique biological profile.

1. Anti-inflammatory Properties

Research indicates that derivatives of benzoxazinones, including CBBC, exhibit significant anti-inflammatory effects. A study demonstrated that CBBC activates the Nrf2-HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. In lipopolysaccharide (LPS)-induced BV-2 microglial cells, CBBC reduced the production of nitric oxide (NO) and downregulated pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α .

| Cytokine | Effect of CBBC |

|---|---|

| IL-1β | Decreased |

| IL-6 | Decreased |

| TNF-α | Decreased |

2. Antimicrobial Activity

CBBC has shown promising antimicrobial activity against various pathogens. In vitro studies have reported that compounds within the benzoxazinone class possess both antifungal and antibacterial properties. Specifically, CBBC demonstrated effectiveness against several strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections .

3. Neuroprotective Effects

The neuroprotective properties of benzoxazinones are particularly noteworthy. Studies have suggested that CBBC can mitigate neuroinflammation and oxidative stress in neuronal cells. This effect is attributed to its ability to modulate signaling pathways involved in neuroprotection, making it a candidate for further research in neurodegenerative diseases .

The biological activities of CBBC can be attributed to several mechanisms:

- Nrf2 Activation : Activation of the Nrf2 pathway leads to increased expression of antioxidant proteins that protect against oxidative damage.

- Cytokine Modulation : By reducing pro-inflammatory cytokines, CBBC helps to alleviate inflammation in various models.

- Antimicrobial Action : The structural components of CBBC may interact with microbial cell membranes or metabolic pathways, inhibiting growth.

Case Study 1: Neuroinflammation Model

In a study involving LPS-induced microglial cells, treatment with CBBC resulted in a significant reduction in ROS levels and inflammatory markers. The compound's ability to activate Nrf2 was confirmed through molecular docking studies, indicating its potential as a therapeutic agent for neuroinflammatory conditions .

Case Study 2: Antimicrobial Efficacy

Another research effort assessed the antimicrobial efficacy of benzoxazinone derivatives including CBBC against Gram-positive and Gram-negative bacteria. Results indicated that CBBC exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.